molecular formula C18H12ClIN2OS B3943382 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide

Cat. No. B3943382
M. Wt: 466.7 g/mol
InChI Key: WQIZBEQYLQCVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide, also known as CI-976, is a synthetic compound that has been studied for its potential use as a hypolipidemic agent. It belongs to a class of compounds known as thioamides, which have been shown to have lipid-lowering effects in animal models.

Mechanism of Action

The exact mechanism of action of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide is not fully understood. However, it is believed to work by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a key role in cholesterol esterification. By inhibiting ACAT, this compound may reduce the accumulation of cholesterol in cells and tissues, leading to a reduction in plasma cholesterol levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce plasma cholesterol and triglyceride levels. It has also been shown to increase the activity of lipoprotein lipase, an enzyme that plays a key role in lipid metabolism. Additionally, this compound has been shown to reduce the accumulation of cholesterol in atherosclerotic lesions.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have lipid-lowering effects in animal models, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is that it has not been studied extensively in humans, so its safety and efficacy in humans is not fully known.

Future Directions

There are several future directions for the study of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide. One direction is to further investigate its potential use as a hypolipidemic agent in humans. Another direction is to study its potential use in the treatment of atherosclerosis and other cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Scientific Research Applications

N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide has been studied extensively for its potential use as a hypolipidemic agent. In animal models, it has been shown to reduce plasma cholesterol and triglyceride levels. It has also been shown to increase the activity of lipoprotein lipase, an enzyme that plays a key role in lipid metabolism. Additionally, this compound has been studied for its potential use in the treatment of atherosclerosis and other cardiovascular diseases.

properties

IUPAC Name

N-[(2-chloro-4-iodophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClIN2OS/c19-15-10-12(20)8-9-16(15)21-18(24)22-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZBEQYLQCVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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